molecular formula C7H9NO3 B571148 Proline, 1-ethenyl-4-oxo- (9CI) CAS No. 117452-84-3

Proline, 1-ethenyl-4-oxo- (9CI)

Cat. No.: B571148
CAS No.: 117452-84-3
M. Wt: 155.153
InChI Key: QNGIIBARSCXDIC-UHFFFAOYSA-N
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Description

Proline, 1-ethenyl-4-oxo- (9CI) (CAS 117452-84-3) is a modified proline derivative with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol. Its structure features an ethenyl (vinyl) group at position 1 and a keto group at position 4 of the pyrrolidine ring (Figure 1).

Properties

CAS No.

117452-84-3

Molecular Formula

C7H9NO3

Molecular Weight

155.153

IUPAC Name

1-ethenyl-4-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-2-8-4-5(9)3-6(8)7(10)11/h2,6H,1,3-4H2,(H,10,11)

InChI Key

QNGIIBARSCXDIC-UHFFFAOYSA-N

SMILES

C=CN1CC(=O)CC1C(=O)O

Synonyms

Proline, 1-ethenyl-4-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Identical Molecular Formula (C₇H₉NO₃)

Several proline derivatives share the molecular formula C₇H₉NO₃ but differ in substituent placement and functional groups (Table 1).

Table 1: Structural Comparison of C₇H₉NO₃ Derivatives

CAS No. Name (IUPAC) Substituents Key Features References
117452-84-3 Proline, 1-ethenyl-4-oxo- (9CI) 1-ethenyl, 4-oxo Vinyl group enhances reactivity
182073-75-2 L-Proline,4-methylene-5-oxo-, methyl ester 4-methylene, 5-oxo, methyl ester Esterification increases lipophilicity
113966-59-9 Oxiranecarboxylic acid,2-cyano-3-(1-methylethyl)-, trans- Epoxide, cyano, isopropyl groups Non-proline scaffold; epoxide ring
72485-25-7 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one,5-acetyl- Bicyclic lactone, acetyl group Rigid bicyclic structure

Key Findings :

  • Reactivity : The ethenyl group in Proline, 1-ethenyl-4-oxo- (9CI) facilitates cycloaddition reactions, unlike the methylene or ester groups in CAS 182073-75-2 .
  • Scaffold Diversity : CAS 113966-59-9 diverges entirely from the proline backbone, highlighting how identical formulas can yield distinct chemical behaviors .
  • Conformational Rigidity : The bicyclic lactone (CAS 72485-25-7) imposes steric constraints absent in linear proline derivatives, impacting binding affinity in enzyme interactions .

Analogues with Modified Substituents or Stereochemistry

L-Proline, 5-oxo-4-(2-propenyl)-, (4S)- (9CI) (CAS 607732-04-7)
  • Molecular Formula: C₈H₁₁NO₃ (MW: 185.18 g/mol).
  • Structure : Features a propenyl (allyl) group at position 4 and a keto group at position 4.
  • The (4S) stereochemistry further differentiates its chiral properties .
D-Proline, 4-hydroxy-5-oxo-, methyl ester, (4R)- (9CI) (CAS 400626-58-6)
  • Molecular Formula: C₆H₉NO₄ (MW: 159.14 g/mol).
  • Structure : Combines a hydroxy group at position 4, a keto group at position 5, and a methyl ester.
  • Comparison : The hydroxy group enables hydrogen bonding, while the ester enhances membrane permeability compared to the unmodified ethenyl-keto proline .

Physicochemical and Functional Differences

Table 2: Physicochemical Properties

CAS No. Density (g/cm³) Boiling Point (°C) pKa Applications
117452-84-3 Not reported Not reported Not reported Chiral synthon, enzyme inhibition
400626-58-6 1.373 (Predicted) 383.7 (Predicted) 12.35 Peptide modification, drug delivery
913742-54-8* 1.316 (Predicted) 675.5 (Predicted) 2.08 Pharmaceutical intermediate (e.g., Lisinopril impurity)

*CAS 913742-54-8: L-Proline derivative with tert-butoxycarbonyl (Boc) protection, included for functional comparison.

Functional Insights :

  • Lipophilicity : Methyl/ester derivatives (e.g., CAS 182073-75-2, 400626-58-6) exhibit higher lipophilicity than Proline, 1-ethenyl-4-oxo-, enhancing bioavailability in drug design .
  • Acid-Base Behavior : The Boc-protected derivative (CAS 913742-54-8) has a low pKa (~2.08), making it suitable for pH-sensitive drug formulations .

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